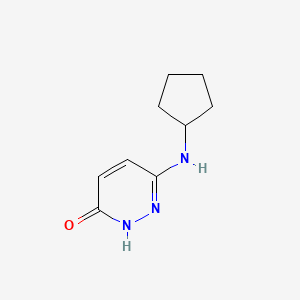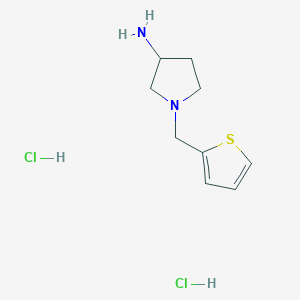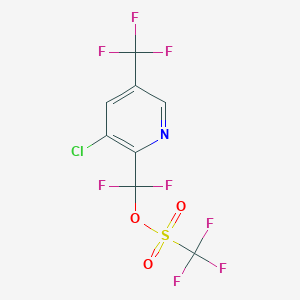
(3-氯-5-(三氟甲基)吡啶-2-基)二氟甲基三氟甲磺酸酯
描述
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C8H2ClF8NO3S and its molecular weight is 379.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农药应用
三氟甲基吡啶 (TFMP),例如所讨论的化合物,是活性农药成分的关键结构单元 . TFMP 衍生物的主要用途是保护农作物免受害虫侵害 . 氟草烟丁酯是第一个被引入农药市场的 TFMP 衍生物,从那时起,超过 20 种新的含有 TFMP 的农药获得了 ISO 通用名称 .
医药应用
几种 TFMP 衍生物用于制药行业 . 五种含有 TFMP 部分的药物已获得市场批准,许多候选药物目前正在进行临床试验 . 氟原子独特的物理化学性质和吡啶部分的独特特性促成了 TFMP 衍生物的生物活性 .
兽医应用
在兽医行业,两种含有 TFMP 部分的药物已获得市场批准 . 这些产品可能利用 TFMP 衍生物的独特特性来有效治疗各种动物健康状况 .
氟化有机化合物的合成
化合物 “(3-氯-5-(三氟甲基)吡啶-2-基)二氟甲基三氟甲磺酸酯” 可以作为合成氟化有机化合物的关键中间体 . 这些化合物在各个领域找到了许多应用,包括农药、制药和功能材料 .
获 FDA 批准药物的开发
在过去 20 年中,FDA 批准了含有三氟甲基的药物 . 三氟甲基,如所讨论的化合物中发现的那样,是这些药物中的关键药效基团 .
逆转录酶的抑制
一个带有 -CF3 基团的分子,连接到杂环脂肪环中的叔立体中心,表现出对逆转录酶抑制的改善的药物效力 . 这表明 “(3-氯-5-(三氟甲基)吡啶-2-基)二氟甲基三氟甲磺酸酯” 在抗病毒药物开发中的潜在应用 .
杀菌活性
与 “(3-氯-5-(三氟甲基)吡啶-2-基)二氟甲基三氟甲磺酸酯” 相似的化合物表现出强大的杀菌活性 . 例如,一种具有类似结构的化合物对玉米锈病有很强的控制效果 .
未来应用
鉴于 TFMP 衍生物的独特特性和多功能应用,预计未来将发现 “(3-氯-5-(三氟甲基)吡啶-2-基)二氟甲基三氟甲磺酸酯” 的许多新应用 .
作用机制
Target of Action
Similar compounds have been known to target enzymes like acps-pptase . These enzymes play a crucial role in bacterial proliferation .
Mode of Action
It is hypothesized that the compound might interact with its targets, causing changes that affect the normal functioning of the target enzymes .
Biochemical Pathways
It is suggested that the compound might affect the pathways related to the function of its target enzymes, leading to downstream effects .
Result of Action
It is suggested that the compound might have antimicrobial activity, although this activity might be limited .
生化分析
Biochemical Properties
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis. Additionally, it can affect the metabolic flux within cells, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target molecules, thereby altering their function. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular processes, including changes in cell viability and function.
Dosage Effects in Animal Models
The effects of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . For instance, it can inhibit key enzymes in the glycolytic pathway, leading to altered glucose metabolism.
Transport and Distribution
Within cells and tissues, (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate is crucial for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s function, as it may interact with different biomolecules within these compartments.
属性
IUPAC Name |
[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-difluoromethyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF8NO3S/c9-4-1-3(6(10,11)12)2-18-5(4)7(13,14)21-22(19,20)8(15,16)17/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDINZSKCUNBTKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(OS(=O)(=O)C(F)(F)F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF8NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


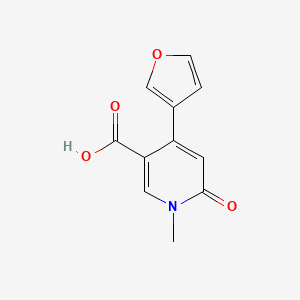
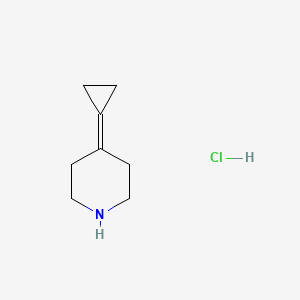
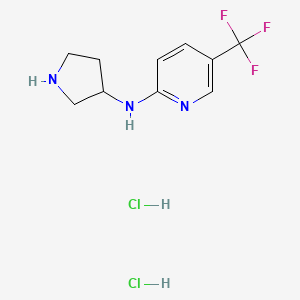
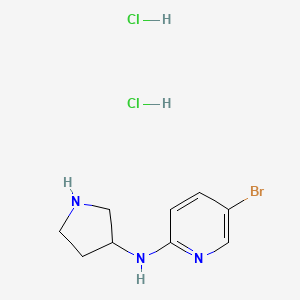
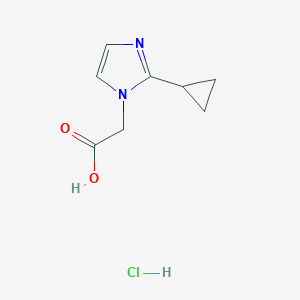
![1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride](/img/structure/B1474160.png)
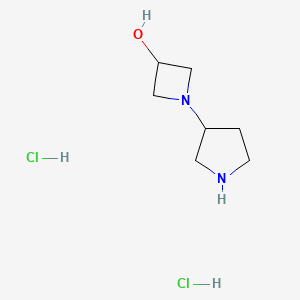
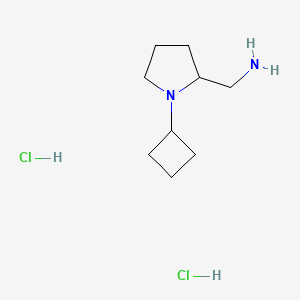
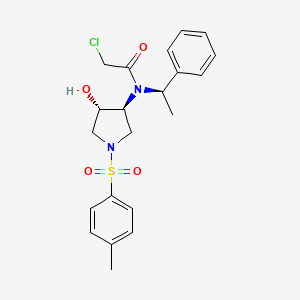
![(1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474167.png)
![(3S,4R)-4-{[(5-methylfuran-2-yl)methyl]amino}oxolan-3-ol](/img/structure/B1474169.png)
